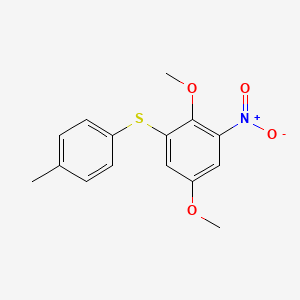
1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene is an organic compound with the molecular formula C15H15NO4S It is characterized by the presence of methoxy, nitro, and p-tolylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene typically involves the nitration of 1,4-dimethoxy-2-(p-tolylthio)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy and p-tolylthio groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxides) are commonly employed.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the substituents introduced during the reaction.
Applications De Recherche Scientifique
1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the methoxy and p-tolylthio groups can influence the compound’s reactivity and binding affinity to various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxy-2-(p-tolylthio)benzene: Lacks the nitro group, resulting in different chemical properties and reactivity.
1,4-Dimethoxy-6-nitrobenzene:
1,4-Dimethoxy-2-nitrobenzene: Lacks both the p-tolylthio group and has the nitro group in a different position, leading to distinct chemical behavior.
Uniqueness
1,4-Dimethoxy-6-nitro-2-(p-tolylthio)benzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not shared by its similar compounds. The presence of both the nitro and p-tolylthio groups allows for a diverse range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
55034-13-4 |
|---|---|
Formule moléculaire |
C15H15NO4S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2,5-dimethoxy-1-(4-methylphenyl)sulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C15H15NO4S/c1-10-4-6-12(7-5-10)21-14-9-11(19-2)8-13(16(17)18)15(14)20-3/h4-9H,1-3H3 |
Clé InChI |
ZLKCKSPGDUFNEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2OC)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



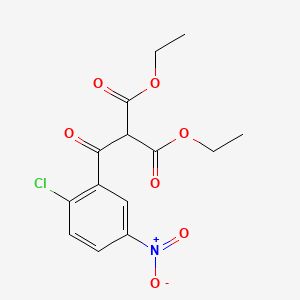
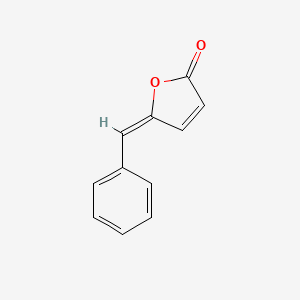
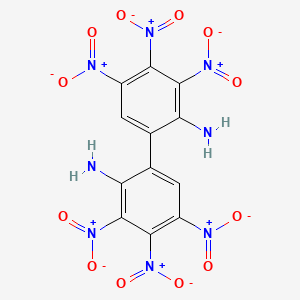
![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
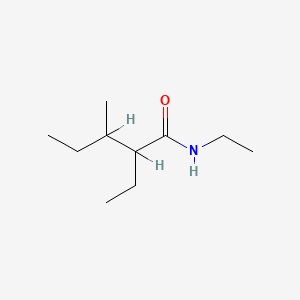

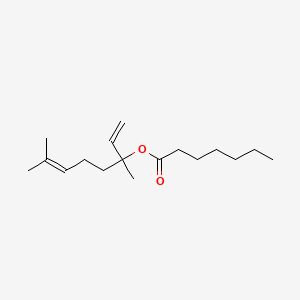

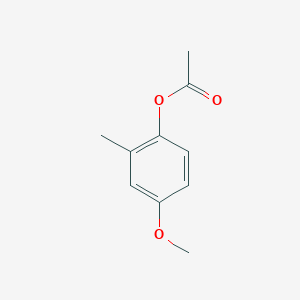
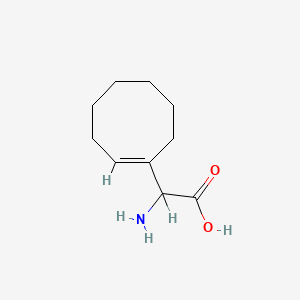
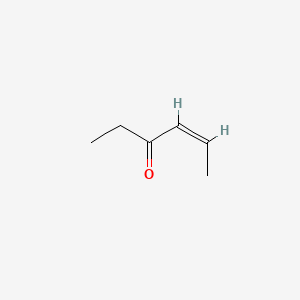
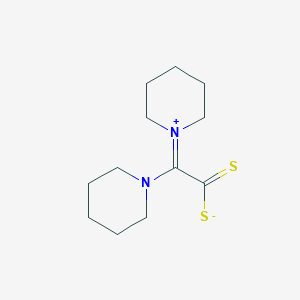
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)
